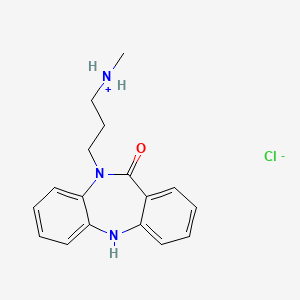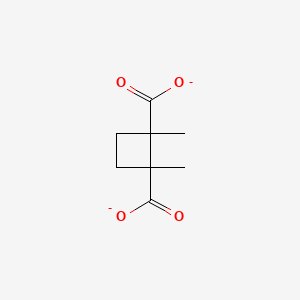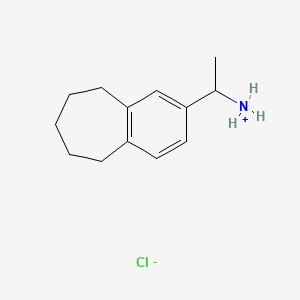![molecular formula C22H12S6 B15343339 2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom This compound is particularly interesting due to its unique structure, which includes multiple thiophene rings fused together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene typically involves the bromination of thienothiophene. This process can be carried out using bromine as the oxidizing agent in solvents such as acetic acid and chloroform . The reaction conditions must be carefully controlled to ensure the complete bromination of the thienothiophene rings.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, zinc in acetic acid for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination leads to the formation of tetrabrominated derivatives, while reduction can yield dibrominated products .
Applications De Recherche Scientifique
2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Material Science: It is utilized in the synthesis of conjugated polymers and supramolecules, which are essential for creating advanced materials with specific electronic properties.
Medicinal Chemistry:
Mécanisme D'action
The mechanism by which 2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient electron delocalization, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic semiconductors or interaction with biological targets in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrabromothieno[3,2-b]thiophene: This compound is a brominated derivative of thienothiophene and shares similar electronic properties.
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Another thiophene derivative used in the synthesis of conjugated polymers.
Uniqueness
2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene is unique due to its multiple thiophene rings, which enhance its electronic properties and make it particularly suitable for applications in organic electronics and material science. Its structure allows for greater electron delocalization compared to simpler thiophene derivatives, providing improved performance in electronic devices .
Propriétés
Formule moléculaire |
C22H12S6 |
|---|---|
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
2,3,5,6-tetrathiophen-2-ylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C22H12S6/c1-5-13(23-9-1)17-19(15-7-3-11-25-15)27-22-18(14-6-2-10-24-14)20(28-21(17)22)16-8-4-12-26-16/h1-12H |
Clé InChI |
VODDOWIVQWTXAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=C(SC3=C2SC(=C3C4=CC=CS4)C5=CC=CS5)C6=CC=CS6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide](/img/structure/B15343265.png)
![3'-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide](/img/structure/B15343271.png)
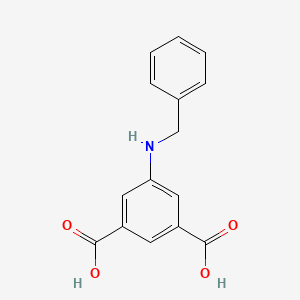
![2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole](/img/structure/B15343284.png)
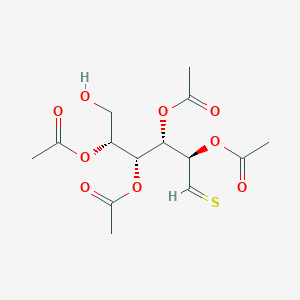
![4-(Benzyl{2-[4-({4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl}amino)phenoxy]ethyl}amino)butanoic acid](/img/structure/B15343295.png)
![Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]](/img/structure/B15343305.png)

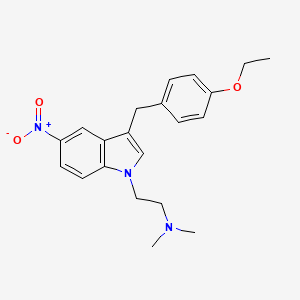
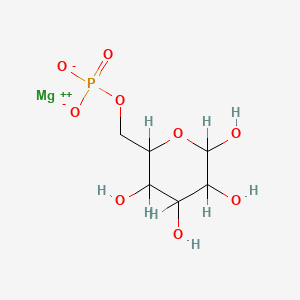
![ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B15343319.png)
